1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine
Overview
Description
1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromine and fluorine atom on the benzyl ring, which is attached to a piperazine ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-fluorobenzyl bromide and 4-ethylpiperazine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. A base, such as potassium carbonate or sodium hydroxide, is often used to facilitate the reaction.
Procedure: The 2-bromo-5-fluorobenzyl bromide is added to a solution of 4-ethylpiperazine in the chosen solvent. The mixture is heated under reflux for several hours, allowing the nucleophilic substitution reaction to occur, forming this compound.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzyl ring or the piperazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives with various functional groups.
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced forms of the benzyl or piperazine rings, depending on the specific reaction.
Scientific Research Applications
1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Research: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: It is employed in biological assays to investigate its potential as a therapeutic agent or its interactions with biological targets.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and fluorine atoms on the benzyl ring enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(2-Bromo-4-fluorobenzyl)-4-ethylpiperazine
- 1-(2-Chloro-5-fluorobenzyl)-4-ethylpiperazine
- 1-(2-Bromo-5-chlorobenzyl)-4-ethylpiperazine
Comparison: 1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl ring. This configuration can influence its reactivity and binding properties compared to similar compounds. For instance, the presence of fluorine can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can affect its electronic properties and reactivity in substitution reactions.
Properties
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-9-12(15)3-4-13(11)14/h3-4,9H,2,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYIVUBEYFIZPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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